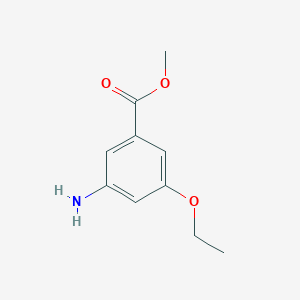

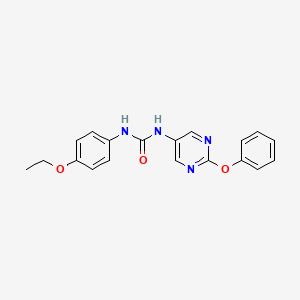

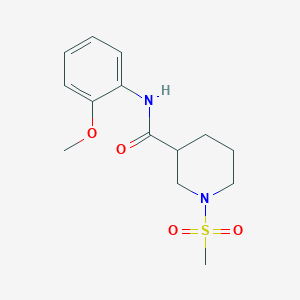

Methyl 3-amino-5-ethoxybenzoate

説明

“Methyl 3-amino-5-ethoxybenzoate” is a chemical compound with the CAS Number: 706792-04-3 . It has a molecular weight of 195.22 .

Synthesis Analysis

The synthesis of “this compound” involves the use of palladium on activated carbon and hydrogen in methanol and water at 20℃ for 2.5 hours . Another method involves the use of ammonium formate in methanol and water at 50℃ for 2 hours .Physical and Chemical Properties Analysis

“this compound” is stored in a refrigerator . . The country of origin is the US . The shipping temperature is room temperature .科学的研究の応用

Synthesis of Pharmacologically Active Compounds

Research has demonstrated the utility of ethyl and methyl benzoate derivatives, including Methyl 3-amino-5-ethoxybenzoate, in synthesizing pharmacologically active compounds. For example, ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a compound with structural similarities to this compound, was used to produce derivatives with preliminary pharmacological activities. These derivatives were synthesized through various reactions, including bromination and reaction with thiourea or substituted thioureas, to yield a number of compounds with potential therapeutic applications (Chapman et al., 1971).

Antimicrobial Applications

Derivatives of this compound have been explored for their antimicrobial properties. A study on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, derived from ester ethoxycarbonylhydrazones, revealed that some of these compounds exhibit good to moderate activities against a range of microorganisms. This suggests that modifications of the this compound structure can lead to effective antimicrobial agents (Bektaş et al., 2007).

Biological Evaluation and Tubulin Inhibition

The structural core of this compound has been utilized in synthesizing new classes of antimitotic agents and tubulin inhibitors. A study involving the synthesis and biological evaluation of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles, compounds related to this compound, identified new highly potent antiproliferative agents. These agents target tubulin at the colchicine binding site, leading to apoptotic cell death, showcasing the potential of this compound derivatives in cancer therapy (Romagnoli et al., 2008).

Fluorescent Sensor for Metal Ions

Compounds derived from this compound have been developed as fluorescent sensors for detecting metal ions. A study reported the synthesis of a fluorogenic chemosensor that exhibits high selectivity and sensitivity toward Al^3+ ions. This sensor was synthesized by Schiff base condensation, demonstrating the versatility of this compound derivatives in developing tools for chemical sensing and biological imaging (Ye et al., 2014).

Safety and Hazards

作用機序

Pharmacokinetics

- Absorption : The compound is expected to have high gastrointestinal absorption .

- Distribution : It is likely to permeate the blood-brain barrier, suggesting potential distribution to the central nervous system .

- Metabolism : The compound is not a known substrate or inhibitor for major cytochrome P450 enzymes .

- Excretion : Information on the excretion of Methyl 3-amino-5-ethoxybenzoate is not available .

特性

IUPAC Name |

methyl 3-amino-5-ethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-9-5-7(10(12)13-2)4-8(11)6-9/h4-6H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCBLDVGUKBPKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2871989.png)

![(1E)-[1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B2871993.png)

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-6-oxo-1-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2871998.png)

![2-[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2872002.png)

![5-(3-methoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2872009.png)

![3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-isopropyl-8-methyl-4H-chromen-4-one](/img/structure/B2872011.png)